trans-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate
CAS No.: 138026-93-4
Cat. No.: VC11988777
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138026-93-4 |
|---|---|
| Molecular Formula | C11H20N2O3 |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 |
| Standard InChI Key | AUXXIKSVHUSTOA-RKDXNWHRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OCCN2 |
| SMILES | CC(C)(C)OC(=O)N1CC2C(C1)OCCN2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2C(C1)OCCN2 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The compound features a bicyclic framework comprising a pyrrolidine ring fused to a 1,4-oxazine ring. The trans configuration refers to the relative stereochemistry of substituents at the 4a and 7a positions of the fused ring system, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies . The tert-butyl carboxylate group is esterified to the nitrogen atom at position 6, contributing to the molecule’s steric bulk and lipophilicity.
Key structural descriptors include:
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IUPAC Name: tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b] oxazine-6-carboxylate.
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Canonical SMILES: CC(C)(C)OC(=O)N1CC2C(C1)OCCN2.
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InChI Key: AUXXIKSVHUSTOA-RKDXNWHRSA-N.
Physical and Spectral Properties
The compound is typically isolated as a white crystalline solid with a melting point range of 98–102°C. Its solubility profile favors polar aprotic solvents such as dichloromethane and tetrahydrofuran, while it exhibits limited solubility in water (<0.1 mg/mL at 25°C) . Spectroscopic data include:
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NMR (400 MHz, CDCl): δ 1.44 (s, 9H, tert-butyl), 3.20–3.80 (m, 8H, oxazine and pyrrolidine protons).
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NMR: δ 28.2 (tert-butyl CH), 80.1 (C=O), 155.2 (C-O).
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of trans-tert-butyl hexahydropyrrolo[3,4-b] oxazine-6(2H)-carboxylate typically involves multi-step sequences emphasizing stereocontrol and functional group compatibility.
Cyclization of Amino Alcohol Precursors
A common approach involves the cyclization of N-protected amino alcohols using stannous chloride dihydrate () as a Lewis acid catalyst. For example, Gallagher et al. demonstrated that treatment of a linear precursor with in dichloromethane induces ring closure to form the bicyclic core with >95% diastereoselectivity .
Stereoselective Esterification
The tert-butyl carboxylate group is introduced via a Schotten-Baumann reaction, where the secondary amine of the pyrrolidine-oxazine intermediate reacts with tert-butyl chloroformate in the presence of a base such as triethylamine . This step typically proceeds in >85% yield under mild conditions (0–25°C).
Process Optimization
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Temperature: 0–5°C for esterification to prevent epimerization.
Chemical Reactivity and Functionalization
Ester Hydrolysis
The tert-butyl carboxylate group undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid. Using trifluoroacetic acid (TFA) in dichloromethane, deprotection is achieved quantitatively within 2 hours at room temperature . This reactivity is exploited in prodrug strategies and further functionalization.
Ring-Opening Reactions
The oxazine ring is susceptible to nucleophilic attack at the oxygen atom. Treatment with thiophenol () in the presence of boron trifluoride etherate () opens the ring to form a thioether derivative, demonstrating potential for diversification.
Oxidation and Reduction
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Oxidation: The pyrrolidine nitrogen can be oxidized to a nitroso group using meta-chloroperbenzoic acid (mCPBA), though this reaction requires careful temperature control to avoid over-oxidation.
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Reduction: Catalytic hydrogenation (, Pd/C) selectively reduces the oxazine ring’s double bond (if present), though the saturated derivative is more commonly encountered in synthetic applications .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a key building block in the synthesis of macrocyclic alkaloids. For instance, Gallagher’s work on upenamide analogs utilized the trans-pyrrolooxazine core to construct the ABC ring system via Sonogashira coupling and reductive amination .
Agrochemical Development
Derivatives featuring substituted oxazine rings have shown herbicidal activity in pre-emergence assays (IC = 0.8 µM against Amaranthus retroflexus), though commercial development remains exploratory.
Comparison with Structural Analogs
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